

Application Notes: Enhancing Compound Rigidity with 2,2-Dimethylmorpholine Hydrochloride

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Compound of Interest

Compound Name: 2,2-Dimethylmorpholine
hydrochloride

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Introduction

In the realm of drug design and medicinal chemistry, the conformational rigidity of a molecule is a critical parameter that significantly influences its binding affinity, selectivity, and pharmacokinetic properties. Constraining the flexibility of a lead compound can pre-organize it into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The morpholine scaffold is a well-established pharmacophore in numerous approved drugs, valued for its favorable physicochemical properties.^{[1][2]} This document provides detailed application notes and protocols on the use of **2,2-dimethylmorpholine hydrochloride** as a strategic tool to introduce conformational rigidity into small molecules.

The gem-dimethyl substitution at the C2 position of the morpholine ring leverages the Thorpe-Ingold effect, also known as the gem-dimethyl effect. This principle posits that the presence of two methyl groups on the same carbon atom restricts bond rotation and biases the ring's conformation.^{[3][4]} This steric hindrance is expected to lock the morpholine ring into a more defined chair conformation, thereby reducing the overall flexibility of the molecule into which it is incorporated. These application notes will provide the theoretical basis, practical synthetic protocols, and expected outcomes of utilizing 2,2-dimethylmorpholine to enhance compound rigidity.

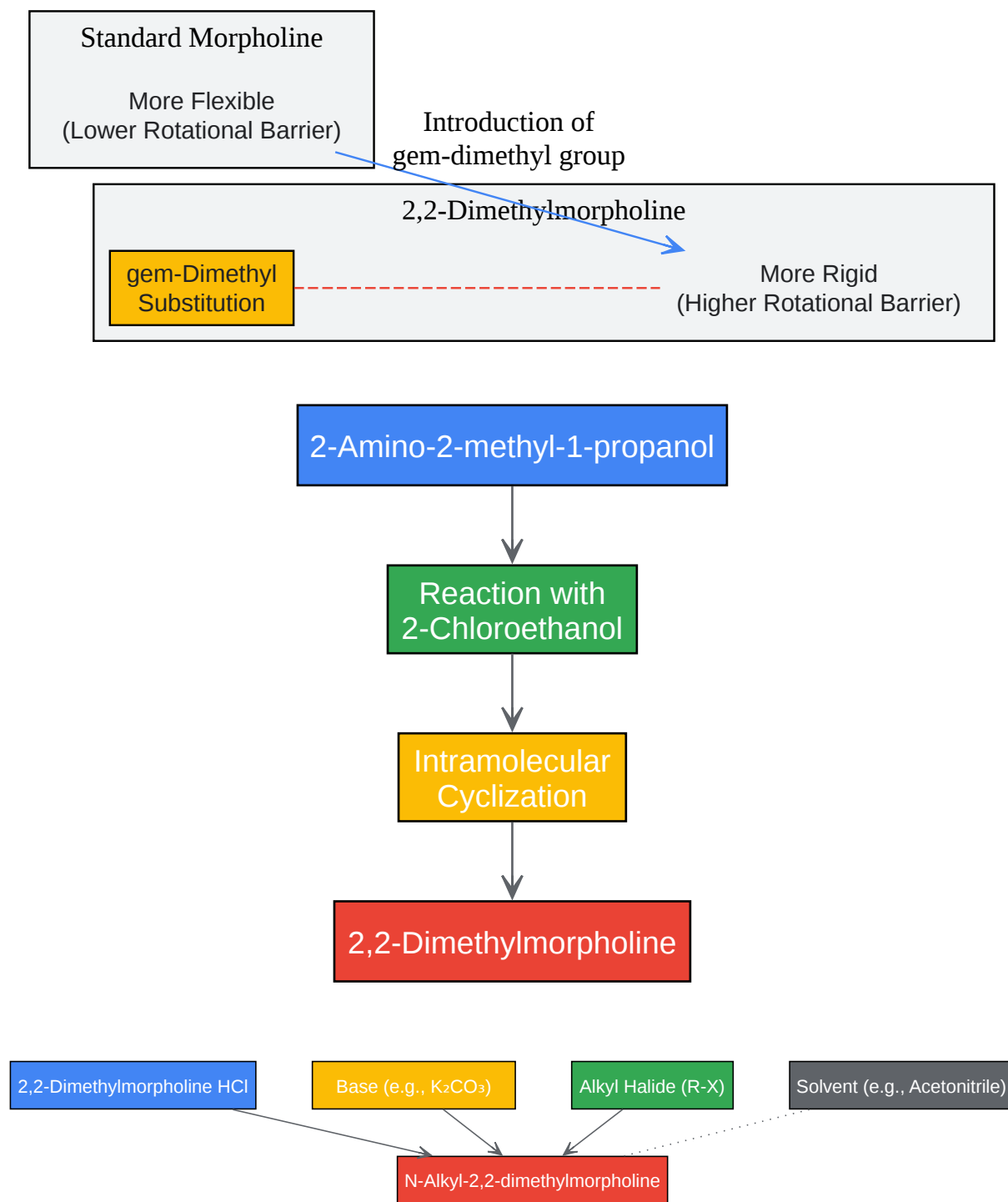
Theoretical Basis: The Thorpe-Ingold Effect in 2,2-Dimethylmorpholine

The Thorpe-Ingold effect describes the acceleration of ring-closing reactions and the increased stability of cyclic structures due to gem-disubstitution.^{[5][6]} This effect is attributed to two primary factors:

- **Angle Compression:** The C-C-C bond angle within the gem-dimethyl group is slightly larger than the ideal tetrahedral angle of 109.5° . To compensate, the adjacent bond angles within the morpholine ring are compressed, bringing the substituents on neighboring atoms closer together and favoring a more compact, cyclic structure.
- **Reduced Conformational Freedom:** The steric bulk of the two methyl groups restricts the rotation around the adjacent C-C and C-O bonds within the morpholine ring. This leads to a higher energy barrier for ring inversion and a stronger preference for a single, low-energy chair conformation.^[7]

By incorporating the 2,2-dimethylmorpholine moiety, a larger molecule is expected to exhibit a more defined three-dimensional structure, which can be advantageous for optimizing interactions with a biological target.

Diagram of the Thorpe-Ingold Effect on the Morpholine Ring



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